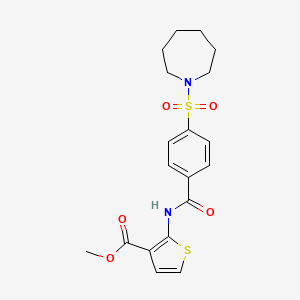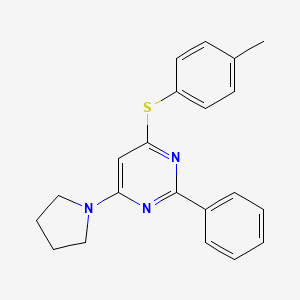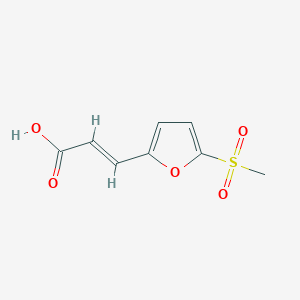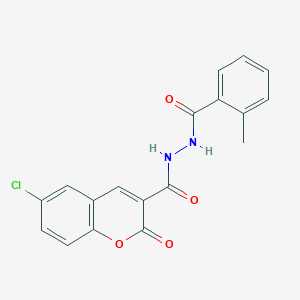![molecular formula C25H21ClN2O4S B2451312 2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-phenylacetamide CAS No. 866590-92-3](/img/structure/B2451312.png)
2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-phenylacetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as CS-1, and it is known for its ability to inhibit the growth of cancer cells. In
Aplicaciones Científicas De Investigación
Antiviral and Neuroprotective Applications
- Therapeutic Efficacy in Viral Infections : A novel anilidoquinoline derivative demonstrated significant antiviral and antiapoptotic effects in vitro, particularly in treating Japanese encephalitis. This compound significantly reduced viral load and increased survival rates in infected mice, highlighting its potential as a therapeutic agent against viral diseases (Ghosh et al., 2008).
Antimicrobial Applications
- Potential Antimicrobial Agents : Research on new quinazolines has shown significant antibacterial and antifungal activities, suggesting that similar quinoline derivatives, including the one , may have broad-spectrum antimicrobial properties. This opens avenues for their use in combating microbial infections (Desai et al., 2007).
Anti-inflammatory and Analgesic Applications
- Analgesic and Anti-inflammatory Activities : The design and synthesis of quinazolinyl acetamides have revealed compounds with significant analgesic and anti-inflammatory activities. This suggests the potential utility of quinoline derivatives in developing new pain management and anti-inflammatory drugs (Alagarsamy et al., 2015).
Anticancer Applications
- Cytotoxic Activities Against Cancer Cell Lines : Some novel sulfonamide derivatives, including quinoline-based compounds, have shown potent cytotoxic activities against various cancer cell lines. This indicates their potential application in cancer therapy, offering a pathway for the development of new anticancer agents (Ghorab et al., 2015).
Enzyme Inhibition for Therapeutic Applications
- Phosphodiesterase 4 (PDE4) Inhibition : Research on novel PDE4 inhibitors, such as CHF6001, designed for pulmonary diseases by inhaled administration, demonstrates the potential of quinoline derivatives in treating respiratory conditions through enzyme inhibition. This underscores the versatility of quinoline derivatives in therapeutic applications, especially for asthma and chronic obstructive pulmonary disease (Villetti et al., 2015).
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for sulfonyl groups or quinoline structures
Mode of Action
The presence of a sulfonyl group attached to a chlorobenzene moiety suggests it might act as an electrophile, potentially undergoing nucleophilic aromatic substitution reactions . The quinoline structure could interact with biological targets via pi-pi stacking or hydrogen bonding .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been involved in various biochemical pathways, including signal transduction, enzyme inhibition, and ion channel modulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Given its structure, it’s likely to be lipophilic, which could influence its absorption and distribution. The presence of metabolically labile groups such as the ethyl group on the quinoline ring suggests it might undergo metabolic transformations .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown and would depend on its specific targets and mode of action. Given its potential electrophilic nature, it might form covalent bonds with nucleophilic sites on target proteins, potentially altering their function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity might be influenced by the pH of its environment, and its stability could be affected by temperature .
Propiedades
IUPAC Name |
2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O4S/c1-2-17-8-13-22-21(14-17)25(30)23(33(31,32)20-11-9-18(26)10-12-20)15-28(22)16-24(29)27-19-6-4-3-5-7-19/h3-15H,2,16H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUXSKSEDZGCHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(2-methoxyethyl)amino)acetate](/img/structure/B2451229.png)

![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2451235.png)
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide](/img/structure/B2451236.png)


![7-Methyl-4-oxo-2-[(phenylmethyl)amino]-3-pyrido[1,2-a]pyrimidinecarboxaldehyde](/img/structure/B2451239.png)
![1-benzhydryl-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2451240.png)
![1-methyl-9-(4-methylphenyl)-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(2-Chlorophenyl)-4-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidine-1-carboxamide](/img/structure/B2451245.png)

![2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2451248.png)

